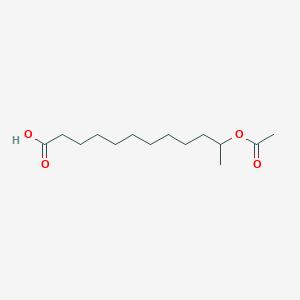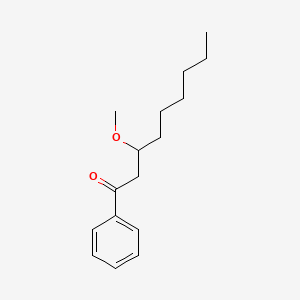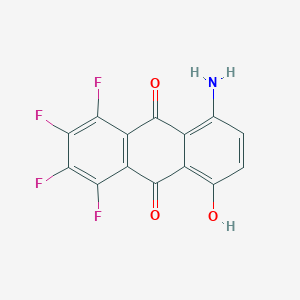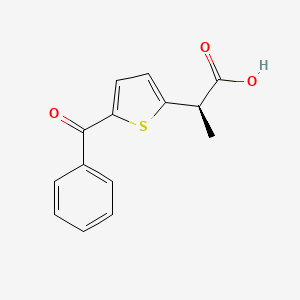
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring, and two thioamide groups attached to the same positions. It is known for its applications in coordination chemistry and its role as a ligand in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethylamine and thionyl chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Pyridine-2,6-dicarboxylic acid is reacted with thionyl chloride to form pyridine-2,6-dicarbonyl dichloride.
Step 2: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with ethylamine to form N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide.
Industrial Production Methods
In industrial settings, the production of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research, including:
Coordination Chemistry:
Biological Studies: The compound is used in the study of enzyme models and the stabilization of reactive intermediates.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industrial Applications: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
相似化合物的比较
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide can be compared with other pyridine derivatives such as:
Pyridine-2,6-dicarboxamide: Lacks the thioamide groups and has different coordination properties.
N,N’-Diethylpyridine-2,6-dicarboxamide: Contains amide groups instead of thioamide groups, leading to different reactivity.
Pyridine-2,6-dicarboxylic acid: The parent compound, which lacks the ethyl and thioamide groups.
The uniqueness of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide lies in its specific combination of ethyl and thioamide groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
109452-64-4 |
|---|---|
分子式 |
C15H23N3S2 |
分子量 |
309.5 g/mol |
IUPAC 名称 |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C15H23N3S2/c1-5-17(6-2)14(19)12-10-9-11-13(16-12)15(20)18(7-3)8-4/h9-11H,5-8H2,1-4H3 |
InChI 键 |
JJVXBGSFRMKIGP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)C1=NC(=CC=C1)C(=S)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


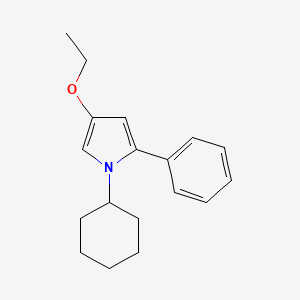



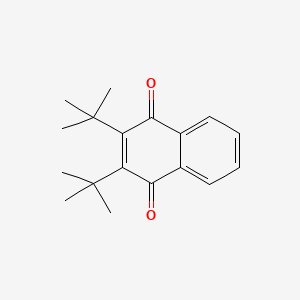
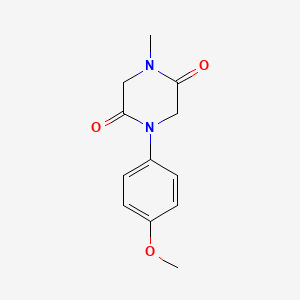
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)


![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
